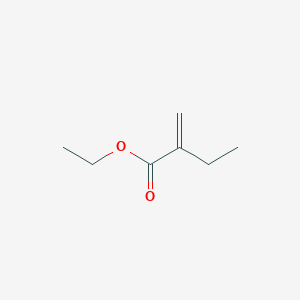

Ethyl 2-ethylacrylate

Vue d'ensemble

Description

Ethyl 2-ethylacrylate is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic acrid odor. This compound is primarily used in the production of polymers and resins, and it serves as a reagent in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed esterification of acrylic acid with ethanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Polymerization: Ethyl 2-ethylacrylate undergoes polymerization reactions to form various polymers and copolymers.

Transesterification: This compound can undergo transesterification reactions with higher alcohols through acidic or basic catalysis to form specialty acrylates.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.

Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.

Major Products:

Polymers and Copolymers: Used in the production of resins, plastics, and adhesives.

Specialty Acrylates: Formed through transesterification, used in various industrial applications.

Applications De Recherche Scientifique

Polymer Production

EEA is extensively used in the synthesis of various polymers due to its reactivity as a monomer:

- Copolymers : EEA can be copolymerized with other monomers such as styrene, vinyl acetate, and methacrylates to produce materials with tailored properties. These copolymers are utilized in adhesives, coatings, and sealants due to their improved mechanical properties and flexibility.

-

Applications :

- Adhesives : EEA-based copolymers exhibit excellent adhesion properties, making them suitable for pressure-sensitive adhesives.

- Coatings : The incorporation of EEA into coatings enhances durability, flexibility, and resistance to environmental factors.

| Application | Polymer Type | Key Properties |

|---|---|---|

| Adhesives | EEA-Styrene Copolymers | Strong adhesion, flexibility |

| Coatings | EEA-Methacrylate Copolymers | Enhanced durability, weather resistance |

Pharmaceutical Applications

EEA serves as a reactive intermediate in the synthesis of various pharmaceutical compounds:

- Michael Addition Reactions : EEA acts as a Michael acceptor in reactions with amines, facilitating the formation of β-amino acids and other derivatives that are crucial for drug development. For instance, it has been utilized in synthesizing compounds like glutethimide and cilomilast .

- Case Study : A study demonstrated the successful synthesis of novel β-sulfonyl esters using EEA under mild conditions with high yields, showcasing its utility in pharmaceutical chemistry .

Textile and Leather Industries

In the textile industry, EEA is employed as a sizing agent and in finishes that enhance the properties of fabrics:

- Textile Coatings : EEA-based polymers improve water repellency and stain resistance in textiles.

- Leather Finishing : The compound is used to impart softness and flexibility to leather products.

Environmental Applications

EEA has been studied for its potential use in environmentally friendly formulations:

- Biodegradable Polymers : Research indicates that incorporating EEA into polymer blends can enhance biodegradability while maintaining mechanical integrity . This application aligns with growing environmental concerns regarding plastic waste.

Flavoring Agent

Interestingly, EEA has also been identified as a volatile component in certain food products, contributing to flavor profiles in items like pineapple and vanilla extracts .

Mécanisme D'action

Ethyl 2-ethylacrylate exerts its effects primarily through polymerization and transesterification reactions. The vinyl group in its structure is susceptible to free radical polymerization, leading to the formation of long polymer chains. The ester group can undergo transesterification, allowing the compound to react with various alcohols to form different acrylates .

Comparaison Avec Des Composés Similaires

Ethyl acrylate: Similar in structure but lacks the ethyl group on the alpha carbon.

Methyl acrylate: Contains a methyl group instead of an ethyl group.

Butyl acrylate: Contains a butyl group, used in the production of adhesives and coatings.

Uniqueness: Ethyl 2-ethylacrylate is unique due to the presence of the ethyl group on the alpha carbon, which imparts different chemical and physical properties compared to other acrylates. This structural difference can influence the reactivity and the properties of the resulting polymers and copolymers .

Activité Biologique

Ethyl 2-ethylacrylate (EEA) is an ester derived from acrylic acid and is known for its applications in various industrial processes. Understanding its biological activity is crucial due to its potential health impacts, particularly in occupational settings. This article reviews the biological activity of EEA, focusing on its toxicity, carcinogenicity, and metabolic pathways, supported by relevant studies and data.

- Chemical Formula : C₇H₁₄O₂

- Molar Mass : 130.19 g/mol

- Appearance : Colorless liquid

- Odor : Acrid

Metabolism and Toxicokinetics

EEA undergoes metabolic processes primarily through hydrolysis and conjugation with glutathione (GSH). The hydrolysis of EEA leads to the formation of acrylic acid and ethanol, which are less toxic than the parent compound. Studies indicate that at lower doses, GSH conjugation is the predominant pathway, while at higher doses, hydrolysis becomes more significant .

Table 1: Metabolic Pathways of this compound

| Dose Level (mg/kg) | Predominant Pathway | Metabolites Produced |

|---|---|---|

| Low (<50) | GSH Conjugation | Mercapturic acid |

| High (>100) | Hydrolysis | Acrylic acid, Ethanol |

Acute Toxicity

Acute exposure to EEA has been associated with various adverse effects in laboratory animals. For instance, a study reported an LD50 of approximately 1020 mg/kg in rats when administered orally . Symptoms observed included drowsiness and irritation of mucous membranes.

Chronic Toxicity

Chronic exposure studies have indicated that EEA can cause significant damage to the nasal epithelium in rodents. Inhalation studies revealed that prolonged exposure resulted in olfactory tissue damage, with a no-observed-effect level (NOEL) established at 5 ppm . The lowest observed effect level (LOEL) was determined to be 25 ppm.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies EEA as possibly carcinogenic to humans (Group 2B). While some studies have shown an increased incidence of tumors in rodent models exposed via gavage, these findings were deemed not relevant to humans due to anatomical differences .

Case Studies

-

NTP Study on Forestomach Tumors :

- Design : Fischer 344 rats were administered EEA via gavage.

- Findings : Increased incidences of squamous cell papillomas were observed in the forestomach.

- : The NTP later removed EEA from its list of carcinogens based on evidence suggesting that the observed tumors were related to local irritation rather than systemic carcinogenicity .

- Occupational Exposure Studies :

Propriétés

IUPAC Name |

ethyl 2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGJKAQEYOUGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303099 | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-65-3 | |

| Record name | Ethyl ethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3070-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.